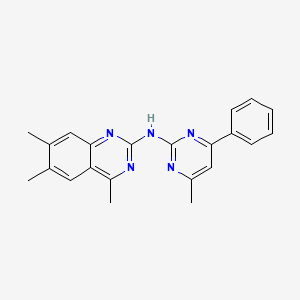![molecular formula C18H21NO3S B5305748 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide, also known as 'ETA' is a chemical compound that has been studied extensively due to its potential applications in scientific research. ETA is a member of the phenethylamine class of compounds, which are known to have various biological and pharmacological effects.
作用機序
The mechanism of action of ETA is not fully understood, but it is believed to act as a dopamine transporter blocker, which results in an increase in the levels of dopamine in the brain. ETA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
ETA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. ETA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ETA has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
ETA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETA has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of ETA in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the mechanism of action of ETA is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of ETA. One potential direction is the further investigation of its anti-tumor properties. ETA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies may help to elucidate its mechanism of action and potential therapeutic applications. Another potential direction is the use of ETA as a tool for studying the function of the dopamine transporter in the brain. ETA has been shown to increase the levels of dopamine in the brain, and further studies may help to clarify its role in dopaminergic signaling. Finally, the development of more potent and selective ETA analogs may have implications for the treatment of various diseases, including Parkinson's disease and cancer.
Conclusion:
In conclusion, ETA is a chemical compound that has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain. While there are still some limitations to the use of ETA in lab experiments, there are several future directions for its study, including the investigation of its anti-tumor properties and the development of more potent and selective analogs.
合成法
ETA can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioanisole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acetylation of the reduced intermediate with acetic anhydride.
科学的研究の応用
ETA has been studied extensively for its potential applications in scientific research. It has been shown to have various biological and pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. ETA has also been studied for its potential use as a tool for studying the function of the dopamine transporter in the brain.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXMECKYLWBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)